4-{[(2,3-Difluorophenyl)methyl]amino}butan-2-ol is a chemical compound with the molecular formula CHFNO and a molecular weight of 215.24 g/mol. This compound features a butanol backbone substituted with a difluorophenylmethylamino group, which contributes to its unique chemical properties. The presence of fluorine atoms in the phenyl ring enhances its lipophilicity and biological activity, making it a subject of interest in medicinal chemistry .
These reactions can be useful in synthesizing derivatives or in modifying the compound for specific applications.
Research indicates that 4-{[(2,3-Difluorophenyl)methyl]amino}butan-2-ol exhibits significant biological activity. Its structure suggests potential interactions with biological targets, possibly influencing pathways related to neurotransmission or cellular signaling. Compounds with similar structures have been studied for their roles as inhibitors in various biological processes, including enzyme inhibition and receptor modulation .
The synthesis of 4-{[(2,3-Difluorophenyl)methyl]amino}butan-2-ol typically involves multi-step organic synthesis techniques. One potential synthetic route includes:
This method allows for the introduction of the difluorophenyl group while maintaining control over stereochemistry and functionalization .
4-{[(2,3-Difluorophenyl)methyl]amino}butan-2-ol has potential applications in several fields:
Interaction studies are crucial for understanding how 4-{[(2,3-Difluorophenyl)methyl]amino}butan-2-ol interacts with biological systems. Preliminary studies may involve:
These studies help elucidate the mechanism of action and potential therapeutic uses of the compound .
Several compounds share structural similarities with 4-{[(2,3-Difluorophenyl)methyl]amino}butan-2-ol, including:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-{[(3,4-Difluorophenyl)methyl]amino}butan-2-ol | CHFNO | Different fluorine substitution pattern |
| 4-{[(2,4-Difluorophenyl)methyl]amino}butan-2-ol | CHFNO | Alternative difluoro substitution |
| 4-{[(3,5-Difluorophenyl)methyl]amino}butan-2-ol | CHFNO | Varying position of fluorine atoms |
The uniqueness of 4-{[(2,3-Difluorophenyl)methyl]amino}butan-2-ol lies in its specific arrangement of functional groups and fluorine substituents. This configuration may confer distinct biological properties compared to its analogs, potentially leading to different pharmacological profiles and applications.